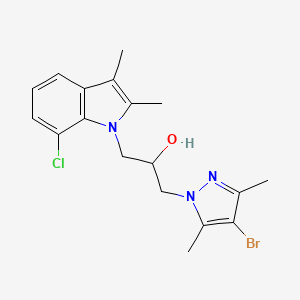
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol is a useful research compound. Its molecular formula is C18H21BrClN3O and its molecular weight is 410.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring and an indole moiety, which are known for their diverse biological activities. The presence of bromo and chloro substituents enhances its reactivity and potential for interaction with biological targets.
Molecular Formula
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the pyrazole and indole components facilitate binding to various receptors and enzymes, modulating their activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Many pyrazole derivatives have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Properties : Compounds containing indole rings often display anti-inflammatory effects.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways.
Anticancer Potential
In a study assessing the anticancer properties of related compounds, it was found that derivatives similar to the target compound exhibited significant inhibition of cell growth in leukemia and breast cancer cell lines. For instance, compounds with structural similarities achieved IC50 values in the low nanomolar range against these cancer types .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| CF53 | MOLM-13 | 10.3 |
| CF53 | MDA-MB-231 | 55.1 |
This suggests that the target compound may also possess similar anticancer properties.
Enzyme Interaction Studies
Research has shown that pyrazole derivatives can inhibit specific enzymes involved in inflammatory pathways. For example, a related study demonstrated that a pyrazole compound inhibited cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . This supports the potential for the target compound to exhibit anti-inflammatory effects.
Pharmacokinetic Properties
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that similar compounds have favorable absorption, distribution, metabolism, and excretion (ADME) characteristics:
- Solubility : Generally good aqueous solubility.
- Plasma Protein Binding : High human plasma protein binding rates.
- Metabolic Stability : Moderate stability in liver microsomes indicates potential for effective systemic circulation.
Propiedades
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-(7-chloro-2,3-dimethylindol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrClN3O/c1-10-12(3)22(18-15(10)6-5-7-16(18)20)8-14(24)9-23-13(4)17(19)11(2)21-23/h5-7,14,24H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIUSDFCVHWIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=CC=C2Cl)CC(CN3C(=C(C(=N3)C)Br)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













